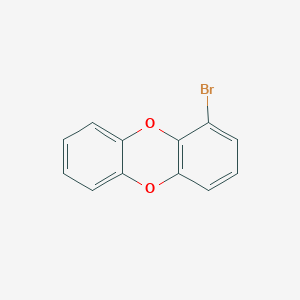
1-Bromodibenzo-p-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin, a compound that consists of two benzene rings connected by two oxygen atoms.
准备方法
1-Bromodibenzo-p-dioxin can be synthesized through various methods. One common synthetic route involves the bromination of dibenzo-p-dioxin using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as chloroform or carbon tetrachloride and may be catalyzed by a Lewis acid like iron(III) bromide . Industrial production methods often involve similar bromination reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the purity of the final product .
化学反应分析
1-Bromodibenzo-p-dioxin undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of this compound can lead to the removal of the bromine atom, resulting in the formation of dibenzo-p-dioxin.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Bromodibenzo-p-dioxin has several scientific research applications:
Environmental Chemistry: It is used as a standard for the detection and quantification of polybrominated dibenzo-p-dioxins and dibenzofurans in environmental samples.
Toxicology Studies: Researchers study its effects to understand the toxicity and environmental impact of brominated dioxins.
Analytical Chemistry: The compound is used in the development and validation of analytical methods for detecting dioxins in various matrices.
作用机制
The mechanism of action of 1-Bromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to AhR, the compound induces a conformational change that allows the receptor to translocate to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcription of genes involved in xenobiotic metabolism and other biological responses .
相似化合物的比较
1-Bromodibenzo-p-dioxin is similar to other dioxins and dioxin-like compounds, such as:
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have chlorine atoms instead of bromine and are known for their high toxicity and environmental persistence.
Polybrominated dibenzofurans (PBDFs): These are structurally similar but have a different arrangement of bromine atoms and oxygen atoms.
Polychlorinated biphenyls (PCBs): These compounds are structurally related but consist of two benzene rings connected by a single bond and can form dioxin-like compounds under certain conditions.
This compound is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior .
属性
IUPAC Name |
1-bromodibenzo-p-dioxin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUGIUDKRRLPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872101 |
Source


|
| Record name | 1-Monobromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103456-34-4, 105908-71-2 |
Source


|
| Record name | 1-Bromooxanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monobromodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monobromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
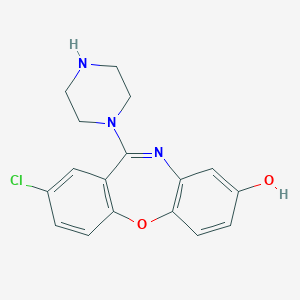


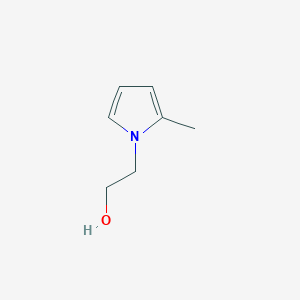
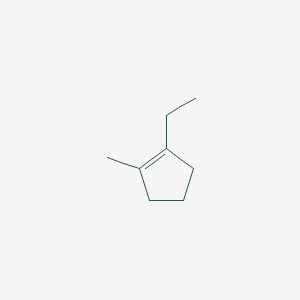
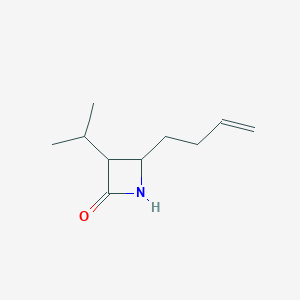
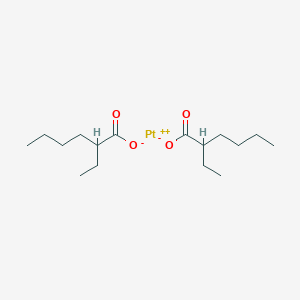
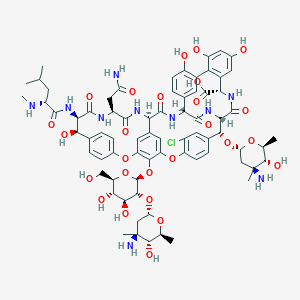
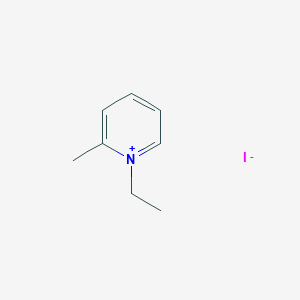

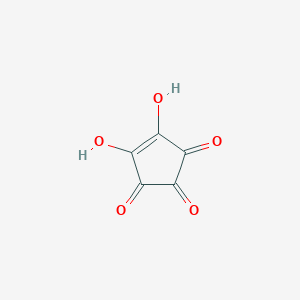
![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
